
Dimethyl (3-phenylacryloyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-phenylacryloyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a phenylacryloyl moiety. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its unique structure, which allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (3-phenylacryloyl)phosphonate can be synthesized through a Michaelis-Arbuzov reaction, where arylmethyl halides react with triethyl phosphite in the presence of a Lewis acid at room temperature . This method provides a straightforward route to obtain the desired phosphonate ester in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-phenylacryloyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylacryloyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacryloyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (3-phenylacryloyl)phosphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphonate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and polymer additives.
Mecanismo De Acción
The mechanism of action of dimethyl (3-phenylacryloyl)phosphonate involves its ability to participate in nucleophilic addition and substitution reactions. The phosphonate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the phenylacryloyl moiety, which stabilizes the transition state during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl methyl phosphonate
- Diethyl phenylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (3-phenylacryloyl)phosphonate is unique due to its phenylacryloyl group, which imparts distinct reactivity compared to other phosphonates. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
149794-30-9 |
|---|---|
Fórmula molecular |
C11H13O4P |
Peso molecular |
240.19 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H13O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
UNHQSUOJOFJHRW-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=O)C=CC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)
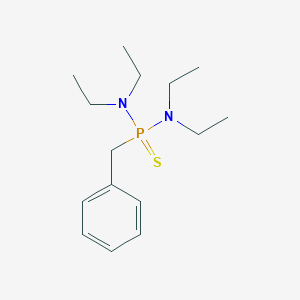
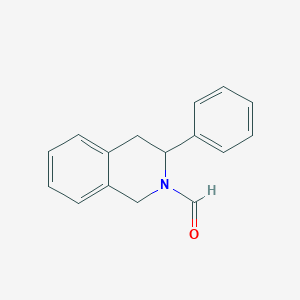
![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
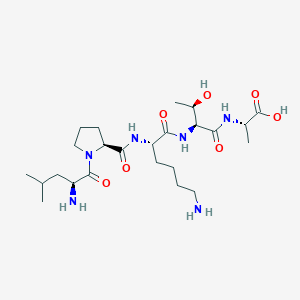

![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
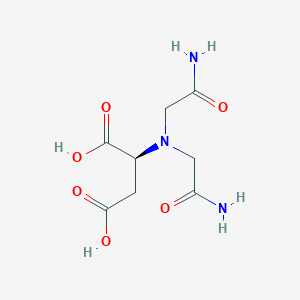

![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
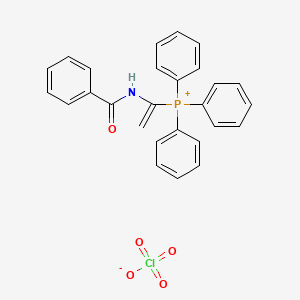
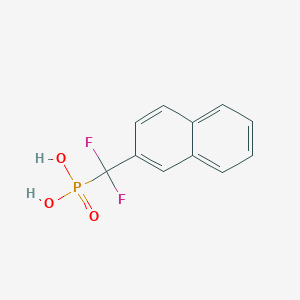
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
